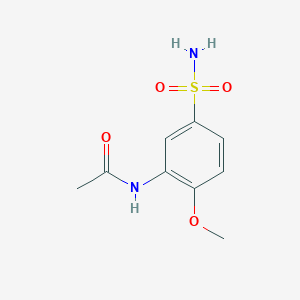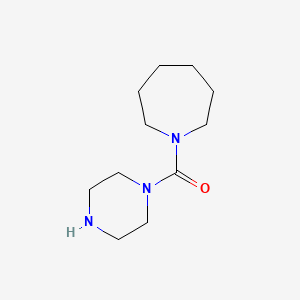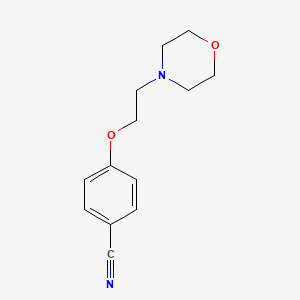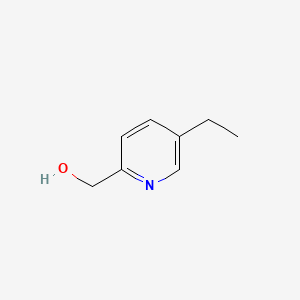
Methyl (cyclohexyloxy)acetate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclohexyl-based esters can involve different starting materials and catalysts. For instance, the synthesis of methylcyclohexyl acetate (2-MCA) is described using 2-methyl cyclohexanol with acetic acid or acetic anhydride in the presence of various catalysts . Similarly, the synthesis of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate involved acetylation of a hydroxy group of a precursor compound . These methods could potentially be adapted for the synthesis of Methyl (cyclohexyloxy)acetate.
Molecular Structure Analysis
The molecular structure of cyclohexyl-based compounds is often characterized by spectroscopic methods and X-ray crystallography. For example, the crystal structure of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate was determined, showing that the cyclohexane ring adopts a chair conformation . Similarly, the structure of Methyl (2RS, I'RS,2'RS,5'RS)-2-cyano2-(2'-isopropenyl-5'-methylcyclohexyl)acetate was investigated to determine the relative configuration, which also revealed a chair conformation for the cyclohexane ring . These findings suggest that Methyl (cyclohexyloxy)acetate would likely exhibit similar structural features.
Chemical Reactions Analysis
Cyclohexyl-based compounds can undergo various chemical reactions. For instance, methyl 2-aryl-6-oxocyclohex-1-enylacetates undergo aromatization when heated with base-solvent systems, resulting in the loss of the acetate side-chain . Additionally, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate has been shown to be reactive in Michael additions and Diels–Alder reactions . These reactions could be relevant to the chemical behavior of Methyl (cyclohexyloxy)acetate under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexyl-based esters are influenced by their molecular structure. For example, the solubility of anthraquinone or anthrahydroquinone in the working solution can be increased by using 2-MCA as a solvent, which also improves the efficiency and concentration of hydrogen peroxide in the anthraquinone process . The intermolecular hydrogen bonds observed in the crystal structure of some cyclohexyl acetates could also impact the physical properties such as melting point and boiling point. These insights could be extrapolated to predict the properties of Methyl (cyclohexyloxy)acetate.
Wissenschaftliche Forschungsanwendungen
Organic Chemistry and Synthesis
- The transformation of cyclohexadiene derivatives into various carbasugars involves the use of [2-[(acetyloxy)methyl]cyclohexa-2,4-dien-1-yl]methyl acetate. This process yields hexols and cyclitols with a 6-oxabicyclo[3.2.1]nonane skeleton, contributing significantly to the field of organic chemistry and synthesis (Baran et al., 2012).
Energy and Battery Technology
- Methyl acetate, as a co-solvent in lithium-ion batteries, shows promising results in enhancing cell rate capability, crucial for the development of batteries with rapid charging abilities and long lifetimes (Li et al., 2018).
Environmental Science
- In environmental applications, the adsorption of oxygenated hydrocarbons like methyl acetate on activated carbons is crucial for understanding pollutant removal processes. This research aids in the development of more effective methods for environmental cleanup and pollution control (Ghimbeu et al., 2010).
Biochemistry
- The metabolic pathway of methyl cyanide in bacteria involves its transformation into citrate, succinate, and other intermediates, highlighting the biochemical importance of such compounds in microbial metabolism (Firmin & Gray, 1976).
Microbiology
- Acetate-utilizing bacteria and archaea play a vital role in the decomposition of organic matter in anoxic environments. Research in this area provides insights into the microbial processes involved in natural carbon cycling (Schwarz et al., 2007).
Chemical Engineering
- Advances in the hydrolysis of methyl acetate have significant implications in the chemical industry, especially in the production of coatings, perfumes, and paints (Yuan, 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2-cyclohexyloxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-11-9(10)7-12-8-5-3-2-4-6-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXUIDULMPWCJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30886773 | |
| Record name | Acetic acid, 2-(cyclohexyloxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30886773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (cyclohexyloxy)acetate | |
CAS RN |
65593-73-9 | |
| Record name | Methyl 2-(cyclohexyloxy)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65593-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-(cyclohexyloxy)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065593739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-(cyclohexyloxy)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, 2-(cyclohexyloxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30886773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (cyclohexyloxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B1274079.png)

![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1274087.png)


![[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1274093.png)
![7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1274094.png)


